molecular formula C20H21N3O5S B2869680 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 573697-71-9

2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Numéro de catalogue: B2869680
Numéro CAS: 573697-71-9
Poids moléculaire: 415.46
Clé InChI: HBACMMQZQUFEME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS: 573697-71-9, Molecular Formula: C₂₀H₂₁N₃O₅S, Molar Mass: 415.46 g/mol) is a benzothiazine derivative featuring a 1,1-dioxide moiety and a piperazine ring substituted with a 2-methoxyphenyl group. Its structure comprises a benzo[d]isothiazol-3(2H)-one core linked via a 2-oxoethyl chain to the piperazine ring. The 2-methoxy substitution on the phenyl group introduces electron-donating properties, which may influence receptor binding and pharmacokinetics .

Propriétés

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-28-17-8-4-3-7-16(17)21-10-12-22(13-11-21)19(24)14-23-20(25)15-6-2-5-9-18(15)29(23,26)27/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBACMMQZQUFEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.

Biochemical Pathways

The compound’s interaction with the alpha1-adrenergic receptors affects the adrenergic signaling pathway. This pathway plays a crucial role in the regulation of numerous physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds.

Result of Action

The compound’s action on the alpha1-adrenergic receptors can lead to various molecular and cellular effects. For instance, it can influence cardiac function, smooth muscle contraction, and neurotransmission.

Activité Biologique

The compound 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide , also known as Compound A , is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.

Molecular Formula: C17H24N4O3
Molecular Weight: 332 Da
CAS Number: 1356755-54-8
LogP: -0.39
Polar Surface Area: 65 Ų

Structural Characteristics

The compound features a complex structure that includes a piperazine ring, a methoxyphenyl group, and a benzo[d]isothiazole moiety. These structural elements are crucial for its interaction with biological targets.

Compound A has been studied for its interaction with various receptors and enzymes in the central nervous system (CNS). It primarily acts as an antagonist at serotonin receptors, particularly the 5-HT1A receptor , which is involved in mood regulation and anxiety responses. The inhibition of this receptor can lead to anxiolytic effects, making it a candidate for treating anxiety disorders.

In Vitro Studies

In vitro studies have demonstrated that Compound A exhibits significant binding affinity to the 5-HT1A receptor . For instance, binding assays using rat brain slices revealed high specificity for regions such as the hippocampus and cortex, with competitive inhibition studies showing an IC50 value of approximately 25 nM .

In Vivo Studies

Animal studies further elucidate the pharmacokinetics and dynamics of Compound A. Dynamic PET imaging in rodents indicated rapid accumulation in the brain, peaking within minutes post-administration. The binding potential in the hippocampus was notably high, suggesting its potential role in modulating serotonergic signaling .

Anxiety Disorders

A notable case study involved the administration of Compound A in a rodent model of anxiety. The results indicated that subjects treated with Compound A exhibited reduced anxiety-like behaviors in elevated plus maze tests compared to controls. This suggests its potential efficacy as an anxiolytic agent .

Depression Models

In another study focusing on depression models, Compound A was shown to enhance serotonergic transmission, leading to improved mood-related outcomes in treated animals. The compound's ability to modulate serotonin levels highlights its therapeutic potential for depression .

Comparative Analysis

The following table summarizes the biological activities of Compound A compared to other known serotonin receptor antagonists:

Compound NameTarget ReceptorIC50 (nM)Observed Effects
Compound A5-HT1A25Anxiolytic
WAY-1006355-HT1A23Anxiolytic
MeFWAY5-HT1A169Anxiolytic

Comparaison Avec Des Composés Similaires

2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS: 454447-78-0)

  • Molecular Formula : C₂₂H₂₃N₃O₃S
  • Molar Mass : 409.50 g/mol
  • Key Differences: The benzyl group on the piperidine ring (vs.
  • Synthesis : Similar to the target compound but uses 4-benzylpiperidine instead of 2-methoxyphenylpiperazine .

2-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

  • Key Differences: The 4-fluorophenyl group introduces electronegativity, which may enhance binding to serotonin or dopamine receptors compared to the 2-methoxyphenyl group. Limited data on synthesis and activity is available due to incomplete PubChem records .

2-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide (CAS: 663169-15-1)

  • Molecular Formula : C₂₁H₂₃N₃O₅S
  • Molar Mass : 429.49 g/mol
  • Key Differences : A 3-oxopropyl chain (vs. 2-oxoethyl in the target compound) lengthens the spacer between the benzothiazole core and piperazine. The 4-methoxyphenyl group may exhibit distinct electronic effects compared to the 2-methoxy isomer.
  • Physicochemical Properties : Predicted density: 1.371 g/cm³; pKa: 3.62, suggesting moderate solubility in acidic environments .

Structural and Thermal Stability

Tautomerism and Polymorphism

  • Compounds in this class often exhibit tautomerism (e.g., O-keto/O-enol forms) and polymorphism. Differential Scanning Calorimetry (DSC) studies on analogs reveal multiple endothermic peaks, indicating dynamic proton transfer between tautomers. For example, 2-[3-(4-phenyl-1-piperazinyl)propyl] derivatives show transitions between O-keto/O-enol and O-keto/O-keto/CH₂ forms in crystalline states .

Antibacterial and Hemolytic Properties

  • Hemolytic activity varies with substituents: hydrophobic groups (e.g., benzyl) increase red blood cell lysis, whereas polar groups (e.g., methoxy) reduce toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.